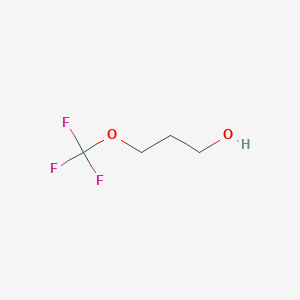

3-(Trifluoromethoxy)propan-1-OL

Description

Significance of Fluorine in Contemporary Organic and Pharmaceutical Chemistry

Fluorine's role in modern organic and pharmaceutical chemistry is substantial, with approximately 20-30% of all pharmaceuticals containing at least one fluorine atom. numberanalytics.com Its prominence stems from a unique combination of properties that are highly advantageous in drug design and materials science. numberanalytics.comnih.gov Fluorine is the most electronegative element, a property that significantly alters the electronic distribution within a molecule. numberanalytics.comtandfonline.com This can affect the acidity or basicity (pKa) of nearby functional groups, chemical reactivity, and dipole moments. tandfonline.com

Despite its high electronegativity, the fluorine atom is relatively small, with a van der Waals radius of 1.47 Å, which is comparable to that of a hydrogen atom (1.20 Å). tandfonline.com This allows fluorine to act as a bioisostere of a hydrogen atom, meaning it can replace hydrogen in a biologically active molecule without causing significant steric hindrance at a receptor site. nih.gov

One of the most common reasons for incorporating fluorine is to enhance metabolic stability. tandfonline.comwikipedia.org The carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond, which can block metabolic pathways, particularly the oxidation of aromatic rings by cytochrome P450 enzymes. wikipedia.orgnumberanalytics.com This can prolong the half-life of a drug, allowing for less frequent dosing. wikipedia.org Furthermore, adding fluorine to a molecule often increases its lipophilicity, or its ability to dissolve in fats and lipids. wikipedia.orgbenthamdirect.comresearchgate.net This enhanced lipophilicity can improve a drug's absorption and its ability to penetrate cell membranes. wikipedia.orgnih.gov The introduction of fluorine can also be used to increase the binding affinity of a compound to its target protein, either through direct interactions or by influencing the polarity of other groups on the molecule. tandfonline.comnih.gov

Table 1: Comparison of Fluorine and Hydrogen Properties

| Property | Fluorine (F) | Hydrogen (H) |

|---|---|---|

| Van der Waals Radius | 1.47 Å | 1.20 Å |

| Electronegativity (Pauling Scale) | 3.98 | 2.20 |

The Trifluoromethoxy Group (OCF₃) as a Privileged Fluorinated Motif

Among the various fluorine-containing functional groups, the trifluoromethoxy group (OCF₃) has gained increasing prominence and is considered a "privileged" motif in medicinal chemistry. nih.govmdpi.combohrium.com This substituent, sometimes referred to as a "super-halogen" or "pseudo-halogen," consists of a highly electronegative trifluoromethyl group linked to the parent molecule via an oxygen atom. nih.govwikipedia.org

The trifluoromethoxy group is one of the most lipophilic substituents used in drug design, a property that can significantly enhance a molecule's membrane permeability and bioavailability. nih.govnih.gov It is valued for its high metabolic stability and its strong electron-withdrawing nature, which can profoundly influence the properties of the molecule to which it is attached. mdpi.comchemrevlett.com The incorporation of an OCF₃ group is a key strategy for modulating the physicochemical and biological properties of drug candidates. mdpi.combohrium.com

Despite its utility, the synthesis of compounds containing the trifluoromethoxy group can be challenging. nih.gov Traditional methods often required harsh conditions or the use of toxic reagents. nih.govchemrevlett.com However, advancements in synthetic chemistry have led to the development of new reagents and protocols that allow for the introduction of the OCF₃ group under milder conditions. chemrevlett.com The growing interest in this moiety is reflected in the increasing number of patents and research articles featuring trifluoromethoxy-substituted compounds. researchgate.net Several successful pharmaceuticals and agrochemicals containing the OCF₃ group are currently on the market, highlighting its importance in creating effective and stable bioactive molecules. mdpi.comchemrevlett.comontosight.ai

Table 2: Physicochemical Properties of the Trifluoromethoxy (OCF₃) Group

| Property | Description | Impact |

|---|---|---|

| Lipophilicity (Hansch-Leo Parameter π) | High (π = +1.04) | Enhances membrane permeability and bioavailability. nih.gov |

| Electronic Effect | Strongly electron-withdrawing | Modulates pKa, reactivity, and binding interactions. mdpi.com |

| Metabolic Stability | High | Resists metabolic degradation, increasing drug half-life. chemrevlett.com |

| Steric Profile | Bulkier than a methyl group | Influences molecular conformation and receptor fit. mdpi.com |

Position of 3-(Trifluoromethoxy)propan-1-OL within the Landscape of Fluorinated Alcohols in Academic Research

Fluorinated alcohols are a class of compounds that have attracted significant research interest due to their unique properties, including high polarity, strong hydrogen-bonding capabilities, and distinct solubility characteristics. alfa-chemistry.comresearchgate.net They serve as important intermediates and building blocks in organic synthesis, particularly for creating fluorine-containing pharmaceuticals like anesthetics and anti-rheumatic drugs. alfa-chemistry.com Some fluorinated alcohols, such as trifluoroethanol and hexafluoroisopropanol, are also used as specialized solvents that can promote or enable certain chemical reactions. researchgate.netwikipedia.orgarkat-usa.org

This compound occupies a specific and valuable position within this landscape. As a partially fluorinated alcohol, it combines the characteristic hydroxyl (-OH) functional group of an alcohol with the potent trifluoromethoxy (OCF₃) moiety. wikipedia.org This structure makes it a useful building block in pharmaceutical development and materials science. smolecule.com

The primary role of this compound in academic and industrial research is as a synthetic intermediate. smolecule.com The hydroxyl group provides a reactive site for further chemical transformations, while the trifluoromethoxy group imparts its desirable properties of high lipophilicity and metabolic stability to the final target molecule. smolecule.com Therefore, it serves as a vehicle for introducing the OCF₃ group into more complex structures during the synthesis of new therapeutic agents, agrochemicals, or advanced materials. smolecule.com Its utility lies in its ability to contribute to the development of novel compounds with potentially enhanced bioactivity and improved pharmacokinetic profiles. smolecule.com

Table 3: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| CAS Number | 949009-61-4 |

| Molecular Formula | C₄H₇F₃O₂ |

| Molecular Weight | 144.09 g/mol |

| Synonyms | 3-(Trifluoromethoxy)propanol |

Data sourced from PubChem CID 53433750 nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethoxy)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F3O2/c5-4(6,7)9-3-1-2-8/h8H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKJIZESVWJPTPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)COC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00700659 | |

| Record name | 3-(Trifluoromethoxy)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00700659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949009-61-4 | |

| Record name | 3-(Trifluoromethoxy)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00700659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Trifluoromethoxy Propan 1 Ol and Analogous Structures

Established Synthetic Pathways for Trifluoromethoxy Alcohols

Traditional methods for creating trifluoromethyl ethers often involve harsh conditions and reagents that may not be compatible with a wide range of functional groups. researchgate.netchemrevlett.com However, several reliable strategies have been developed over the years.

Strategies Involving Nucleophilic Trifluoromethoxylation

Nucleophilic trifluoromethoxylation involves the introduction of the trifluoromethoxide anion (CF3O⁻) to a suitable electrophile. A significant challenge in this approach is the instability of the trifluoromethoxide anion. nih.govnih.gov To overcome this, reagents have been developed that can deliver the CF3O⁻ species under milder conditions. For instance, (E)-O-trifluoromethyl-benzaldoximes (TFBO) have been used as effective trifluoromethoxylation reagents for alkyl halides in the absence of silver, which is often required in other methods. researchbunny.comresearchgate.net This method demonstrates good functional group compatibility. researchgate.net Another approach involves the use of tris(dimethylamino)sulfonium difluorotrimethylsilicate (TAS OCF3), which can act as a nucleophilic OCF3-transfer agent, reacting with primary triflate esters to displace the triflate group. beilstein-journals.org

The direct O-trifluoromethylation of alcohols has also been achieved using electrophilic trifluoromethylating reagents in the presence of a base. chemrevlett.com For example, O-(trifluoromethyl)-dibenzofuranium salts can react with primary alcohols to yield the corresponding trifluoromethyl ethers. chemrevlett.com

| Reagent | Substrate | Conditions | Key Features |

| (E)-O-trifluoromethyl-benzaldoximes (TFBO) | Alkyl halides | Base-mediated, Silver-free | Mild conditions, good functional group compatibility researchbunny.comresearchgate.net |

| Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TAS OCF3) | Primary triflate esters | Anhydrous THF | Nucleophilic displacement of triflate beilstein-journals.org |

| O-(trifluoromethyl)-dibenzofuranium salt | Primary alcohols | Alkyl amine base | Electrophilic O-trifluoromethylation chemrevlett.com |

Reductive Approaches from Corresponding Esters or Ketones

The reduction of carbonyl compounds, such as esters and ketones, that already contain the trifluoromethyl group is a common strategy for synthesizing trifluoromethyl alcohols. nih.gov For example, α-aminoalkyl trifluoromethyl ketones can be reduced to the corresponding β-amino-α-trifluoromethyl alcohols. nih.gov A general method for preparing these ketones is the Dakin-West reaction, where an α-amino acid derivative is treated with trifluoroacetic anhydride. nih.gov

The nucleophilic addition of (trifluoromethyl)trimethylsilane (B129416) (TMS-CF3), also known as the Ruppert-Prakash reagent, to aldehydes and ketones is a powerful method for synthesizing α-trifluoromethyl alcohols. nih.gov This reaction is typically catalyzed by a fluoride (B91410) ion source. nih.gov Subsequent reduction of the resulting ketone can yield the desired alcohol. For instance, N-Boc-proline methyl ester can be converted to a trifluoromethyl ketone using TMS-CF3, which is then reduced with sodium borohydride (B1222165) to produce the corresponding alcohol. nih.gov

More recently, a nickel-catalyzed asymmetric reductive cross-coupling of acyl chlorides has been developed for the enantioselective synthesis of α-trifluoromethylated ketones. acs.org These ketones can then be reduced in a one-pot fashion to yield β-trifluoromethyl alcohols with high diastereoselectivity. acs.org

| Precursor | Reagent(s) | Product Type | Key Features |

| α-Aminoalkyl trifluoromethyl ketones | Reducing agents (e.g., NaBH4) | β-Amino-α-trifluoromethyl alcohols | Access to amino alcohols nih.gov |

| Aldehydes/Ketones | (Trifluoromethyl)trimethylsilane (TMS-CF3) | α-Trifluoromethyl alcohols | Powerful and clean method nih.gov |

| Acyl chlorides | Ni catalyst, reducing agent | β-Trifluoromethyl alcohols | Enantioselective, one-pot synthesis acs.org |

Fluorination of Hydroxyl Precursors

Classic methods for synthesizing trifluoromethyl ethers often begin with a hydroxyl-containing precursor. These methods typically involve the conversion of the hydroxyl group into a better leaving group, followed by fluorination. chemrevlett.com One historical approach is the chlorine-fluorine exchange, where a trichloromethyl ether is converted to a trifluoromethyl ether using reagents like antimony trifluoride. mdpi.comnih.gov Another method is the oxidative desulfurization-fluorination of xanthates derived from alcohols, using an oxidant and a fluoride source like pyridine-HF. mdpi.com

Direct deoxyfluorination of alcohols, where the hydroxyl group is directly replaced by fluorine, has also been explored. bohrium.com However, the direct conversion of alcohols to trifluoromethanes is challenging due to the instability of the trifluoromethyl anion. nih.gov

| Precursor | Reagent(s) | Method | Key Features |

| Aryl trichloromethyl ethers | Antimony trifluoride (SbF3) | Chlorine-Fluorine Exchange | Historical method mdpi.comnih.gov |

| Xanthates from alcohols | N-haloimides, Pyridine-HF | Oxidative Desulfurization-Fluorination | Good to excellent yields mdpi.com |

| Alcohols | Various fluorinating agents | Deoxyfluorination | Direct replacement of -OH with -F bohrium.com |

Advanced and Emerging Synthetic Techniques

To address the limitations of traditional methods, researchers are developing more efficient, scalable, and milder synthetic strategies for introducing the trifluoromethoxy group.

Photoredox Catalysis in Trifluoromethoxylation

Visible light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the generation of radical intermediates under mild conditions. nih.govrsc.org This approach has been successfully applied to trifluoromethoxylation reactions.

In 2018, protocols were developed for the radical trifluoromethoxylation of unfunctionalized arenes and heteroarenes using specialized CF3O radical-releasing agents and a photoredox catalyst. beilstein-journals.org These reactions proceed through the generation of a trifluoromethoxy radical, which then adds to the aromatic core. tue.nl The use of photoredox catalysis allows for the direct C-H functionalization, avoiding the need for pre-functionalized substrates. nih.govbeilstein-journals.org For example, the trifluoromethylation of silyl (B83357) enol ethers can be achieved using a ruthenium-based photocatalyst, providing access to α-trifluoromethyl ketones. princeton.edu

The deoxygenation of alcohols can also be achieved using photoredox catalysis. beilstein-journals.org In this method, alcohols are activated as benzoates and then irradiated with visible light in the presence of a photocatalyst and a sacrificial electron donor to yield the deoxygenated product. beilstein-journals.org While this has been demonstrated for benzylic alcohols, its application to other alcohol types is an area of ongoing research. beilstein-journals.org

| Reaction Type | Catalyst System | Substrate | Key Features |

| Radical Trifluoromethoxylation | Ru(bpy)3(PF6)2, CF3O-releasing agent | Arenes, Heteroarenes | Mild conditions, direct C-H functionalization nih.govbeilstein-journals.org |

| α-Trifluoromethylation | Ru(bpy)3Cl2 | Silyl enol ethers | Access to α-trifluoromethyl carbonyl compounds princeton.edu |

| Deoxygenation | Ir(ppy)2(dtb-bpy) | Benzylic alcohols activated as benzoates | Environmentally benign protocol beilstein-journals.org |

Continuous-Flow Chemistry for Scalable Synthesis of Trifluoromethoxy Compounds

Continuous-flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and easier scalability. tue.nlpolyu.edu.hk These benefits are particularly relevant for reactions involving hazardous reagents or intermediates, or those requiring precise control over reaction parameters.

Flow chemistry has been successfully applied to the synthesis of trifluoromethoxylated compounds. For instance, the photocatalytic trifluoromethoxylation of arenes and heteroarenes has been translated from batch to continuous-flow conditions, resulting in significantly reduced reaction times and comparable or improved yields. beilstein-journals.orgnih.gov The improved light penetration in a microreactor is a key factor in accelerating these photochemical reactions. tue.nl

Continuous-flow reactors have also been used for the synthesis of trifluoromethylated N-fused heterocycles. acs.orgresearchgate.net This automated and scalable route allows for the rapid introduction of trifluoromethyl groups onto various heterocyclic scaffolds under mild conditions and with high yields. acs.org Furthermore, the use of flow chemistry facilitates the safe handling of gaseous reagents like fluoroform, enabling its use as a trifluoromethyl source for the trifluoromethylation of aldehydes. polyu.edu.hkdurham.ac.uk

| Reaction Type | Key Advantage of Flow Chemistry | Example Application | Reference |

| Photocatalytic Trifluoromethoxylation | Reduced reaction time, improved yield | Synthesis of trifluoromethoxyarenes | beilstein-journals.orgnih.gov |

| Trifluoromethylation of Heterocycles | Scalability, mild conditions | Synthesis of trifluoromethylated N-fused heterocycles | acs.orgresearchgate.net |

| Trifluoromethylation with Gaseous Reagents | Enhanced safety and handling | Use of fluoroform for trifluoromethylation of aldehydes | polyu.edu.hkdurham.ac.uk |

Metal-Catalyzed Cross-Coupling Approaches to Fluorinated Alcohols

Metal-catalyzed cross-coupling reactions represent a powerful strategy for the formation of carbon-fluorine and carbon-oxygen bonds, essential for the synthesis of fluorinated alcohols like 3-(trifluoromethoxy)propan-1-ol. These methods often provide access to complex molecules under mild conditions with high functional group tolerance.

Palladium-catalyzed reactions have been pivotal in this area. For instance, the fluorination of aryl and heteroaryl triflates and bromides can be achieved using palladium catalysts. nih.govmit.edu A notable development is the palladium-catalyzed fluorination of arylboronic acid derivatives, which proceeds through a proposed Pd(II)/Pd(III) cycle. nih.gov Furthermore, palladium complexes have been successfully employed in the cross-coupling of aryl trifluoroacetates with organoboron compounds to yield trifluoromethyl ketones, which can be precursors to fluorinated alcohols. researchgate.net The catalytic cycle for this transformation is thought to involve the oxidative addition of the ester to the palladium(0) center, followed by transmetalation with the organoboron reagent and subsequent reductive elimination. researchgate.net

Silver-mediated cross-coupling has also emerged as a viable method for the synthesis of aryl trifluoromethyl ethers from aryl stannanes and arylboronic acids. nih.gov This was the first reported instance of a transition-metal-mediated Caryl–OCF3 bond formation. nih.gov The reaction conditions are tolerant of various functional groups, providing access to a range of novel aryl trifluoromethyl ethers. nih.gov Additionally, silver catalysis has been utilized in the radical decarboxylative fluorination of aliphatic carboxylic acids to produce alkyl fluorides under mild aqueous conditions. nih.gov

Other transition metals like copper have also found application. For example, copper(II) catalytic systems have been used to synthesize 5-carboxyl-4-perfluoroalkyl-triazoles, which can be valuable heterocyclic structures. rsc.org While not directly producing fluorinated alcohols, these methods highlight the versatility of metal catalysis in constructing complex fluorinated molecules.

The use of fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE), as solvents has been shown to have a remarkable effect on various transition metal-catalyzed C-H activation reactions, often enhancing reactivity and selectivity. nih.govrsc.org

Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions for Synthesizing Fluorinated Compounds

| Catalyst/Metal | Reactants | Product Type | Reference |

| Palladium | Aryl Triflates/Bromides, Fluoride Source | Aryl Fluorides | nih.govmit.edu |

| Palladium | Arylboronic Acid Derivatives, Selectfluor | Aryl Fluorides | nih.gov |

| Palladium | Phenyl Trifluoroacetate, Organoboron Compounds | Trifluoromethyl Ketones | researchgate.net |

| Silver | Aryl Stannanes/Arylboronic Acids, Trifluoromethoxide | Aryl Trifluoromethyl Ethers | nih.gov |

| Silver | Aliphatic Carboxylic Acids, Selectfluor | Alkyl Fluorides | nih.gov |

| Copper(II) | N-tosylhydrazide, Perfluoroalkyl Acetoacetates | Perfluoroalkyl Triazoles | rsc.org |

Enantioselective and Stereoselective Synthesis of Chiral Trifluoromethoxy Analogs

The synthesis of chiral molecules containing trifluoromethoxy and related trifluoromethyl groups is of significant interest due to their potential applications in pharmaceuticals and agrochemicals. nih.govresearchgate.net Enantioselective and stereoselective methods are crucial for obtaining optically pure compounds, which often exhibit distinct biological activities.

A notable approach involves the nickel-catalyzed stereoconvergent Hiyama cross-coupling reaction. This method has been successfully used for the asymmetric synthesis of enantioenriched α-trifluoromethyl- and perfluoroalkyl-containing benzylic and allylic ethers and alcohols. nih.govresearchgate.net The process utilizes bisfunctionalized electrophiles that are readily prepared from trifluoroacetic acid. nih.govresearchgate.net This represents a conceptually different strategy for accessing chiral CF3-substituted alcohols and ethers, offering a rapid catalytic route to these valuable compounds with high yields and enantioselectivity. nih.govresearchgate.net

Enzymatic resolutions are another powerful tool for obtaining chiral building blocks. For instance, all stereoisomers of homochiral 2,6-dideoxy-6,6,6-trifluoro sugars have been synthesized from a single optically pure CF3-containing propargylic alcohol. This key intermediate was obtained through a one-pot reaction of 2-bromo-3,3,3-trifluoropropene followed by enzymatic esterification for optical resolution. rsc.org

Asymmetric dihydroxylation is also a key strategy. A convenient enantioselective synthesis of (S)-alpha-trifluoromethylisoserine, an α,α-disubstituted β-amino acid, has been developed starting from alpha-(trifluoromethyl)acrylic acid. nih.gov The synthesis involves the creation of chiral diols via a catalytic asymmetric dihydroxylation (AD) reaction, which are then converted to the target amino acid through cyclic sulfate (B86663) or sulfamidate intermediates. nih.gov

Furthermore, chiral fluorinated ligands have been shown to be effective in metal-catalyzed asymmetric transformations. rsc.org For example, fluorinated β-amino alcohol ligands have been used in the enantioselective alkylation of aldehydes. rsc.org The stereochemical outcome of such reactions can be highly dependent on the structure of the chiral ligand and the reaction conditions. The introduction of fluorine into the ligand can significantly influence its electronic and steric properties, thereby affecting the stereoselectivity of the catalyzed reaction. rsc.org

Development of Novel Trifluoromethoxylation Reagents

The direct introduction of the trifluoromethoxy (OCF3) group into organic molecules is a significant challenge in fluorine chemistry. sci-hub.seiaea.org This has spurred the development of novel reagents to facilitate trifluoromethoxylation reactions, making OCF3-containing compounds more accessible for applications in pharmaceuticals and agrochemicals. sci-hub.seresearchgate.net

Historically, methods for creating aryl-O-CF3 compounds involved harsh conditions, such as the chlorine-fluorine exchange in trichloromethyl ethers using reagents like antimony trifluoride or hydrogen fluoride. mdpi.com Another traditional approach is the oxidative desulfurization-fluorination of xanthates. mdpi.com

More recent advancements have focused on the development of electrophilic and radical trifluoromethoxylation reagents. researchgate.netresearchgate.net Hypervalent iodine reagents, such as those developed by Togni, have been investigated for the trifluoromethylation of alcohols and phenols. mdpi.com While initially showing promise, these reagents can sometimes lead to C-trifluoromethylation as a competing side reaction. mdpi.com Umemoto's oxonium reagent, generated in situ at low temperatures, can smoothly trifluoromethylate aliphatic alcohols and phenols. mdpi.com

A significant breakthrough came with the development of trifluoromethyl triflate (TFMT) and related reagents. mdpi.com TFMT can act as a bifunctional reagent, both activating a substrate and delivering the trifluoromethoxy group. rsc.org It has been used for the trifluoromethoxylation of heteroaromatic N-oxides. mdpi.comrsc.org Trifluoromethyl aryl sulfonates (TFMS) have also been developed as potent trifluoromethoxylation reagents, particularly in the presence of a fluoride source. sci-hub.se

More recently, photoredox catalysis has enabled the use of new types of reagents. For example, a photocatalytic procedure using N-aryl-N-hydroxylamides and trifluoromethyl iodide has been developed to access aryl trifluoromethyl ethers. mdpi.comresearchgate.net Another innovative approach involves the use of benzimidazole (B57391) N–OCF3 and benzotriazole (B28993) N–OCF3 reagents, which can generate the OCF3 radical under visible light irradiation. sci-hub.se

Table 2: Comparison of Selected Trifluoromethoxylation Reagents

| Reagent Type | Example Reagent | Precursor/Generation | Key Features | Reference |

| Hypervalent Iodine | Togni Reagent | Commercially available | Electrophilic trifluoromethylation | mdpi.com |

| Oxonium Salt | Umemoto Reagent | In situ from diazonium salt | High yields for alcohols/phenols | mdpi.com |

| Triflate | Trifluoromethyl triflate (TFMT) | Prepared on large scale | Bifunctional reagent | mdpi.comrsc.org |

| Sulfonate | Trifluoromethyl aryl sulfonate (TFMS) | From sulfonic acids | Potent with fluoride source | sci-hub.se |

| N-OCF3 Reagents | Benzimidazole N–OCF3 | Synthesized from benzimidazole | Radical generation via photoredox catalysis | sci-hub.se |

| Peroxide | Bis(trifluoromethyl)peroxide (BTMP) | Commercially available | Radical trifluoromethoxylation of alkenes | researchgate.netresearchgate.net |

Multigram Synthesis and Scale-Up Considerations for this compound Derivatives

The transition from laboratory-scale synthesis to multigram or even kilogram production is a critical step for the practical application of promising building blocks like this compound and its derivatives in drug discovery and materials science. bioorganica.com.uachemrxiv.orgchemrxiv.org This scale-up process necessitates the development of robust, efficient, and cost-effective synthetic routes.

A developed synthetic approach for the multigram synthesis of 2-(trifluoromethoxy)ethan-1-ol and this compound involved the synthesis of their corresponding esters, namely ethyl 2-(trifluoromethoxy)acetate and methyl 3-(trifluoromethoxy)propanoate, which were then reduced to the target alcohols. bioorganica.com.ua This highlights a common strategy where stable ester intermediates are prepared and purified before the final reduction step.

The scalability of reactions is a key consideration. For instance, the synthesis of heteroaryl trifluoromethyl ethers using Togni's reagent has been successfully scaled up to the multigram level. chemrevlett.com Similarly, the preparation of trifluoromethyl triflate, a versatile trifluoromethoxylation reagent, can be performed on a large scale of over 100 grams. rsc.org

Photoredox catalysis is also proving to be a scalable technology. Methodologies employing visible light have been developed for the synthesis of various fluorinated compounds, and their operational simplicity makes them attractive for larger-scale applications. researchgate.net

The development of synthetic routes that utilize simple and readily available starting materials, such as cyclic ketones and esters, is advantageous for multigram synthesis. chemrxiv.org Methodologies that rely on common organic transformations and are suitable for preparing multigram quantities of target compounds are highly valuable. chemrxiv.org For example, an efficient multigram synthesis of 3-azabicyclo[3.1.1]heptane derivatives was achieved through an intramolecular imide formation from a cyclobutane (B1203170) derivative, which was in turn prepared via a diastereoselective Strecker reaction. chemrxiv.org

Applications As a Building Block in Complex Molecule Synthesis

Construction of Novel Fluorinated Organic Compounds

3-(Trifluoromethoxy)propan-1-ol is a versatile precursor for synthesizing a range of novel fluorinated compounds through functional group interconversion. The primary alcohol can undergo common organic transformations, such as oxidation and esterification, to yield new molecules where the stable trifluoromethoxypropyl group remains intact.

Detailed research findings have demonstrated specific transformations of this alcohol. For instance, in a study on the biodegradability of fluorinated compounds, this compound was shown to undergo oxidation to form 3-(Trifluoromethoxy)propanoic acid as a stable metabolite. ecoitn.eu This transformation highlights a pathway to generate a fluorinated carboxylic acid. Another documented application is its use in forming ester derivatives. A patent describes the synthesis of [3-(trifluoromethoxy)propyl] prop-2-enoate, an acrylic ester, by reacting the alcohol with propenoic acid. google.com This reaction creates a fluorinated monomer suitable for polymerization. google.com

| Reactant | Reagent/Condition | Product | Significance of Product |

| This compound | Oxidizing agents | 3-(Trifluoromethoxy)propanoic acid | A stable fluorinated carboxylic acid building block. ecoitn.eu |

| This compound | Propenoic acid (or acyl chloride) | [3-(Trifluoromethoxy)propyl] prop-2-enoate | A fluorinated monomer for materials science applications. google.com |

Integration into Heterocyclic Scaffolds in Organic Synthesis

A significant application of this compound is in the synthesis of complex molecules containing heterocyclic rings, which are core structures in many pharmaceutical compounds. The trifluoromethoxypropyl group can be tethered to these rings, typically by first converting the alcohol into a better leaving group.

A common synthetic strategy involves transforming the alcohol into a sulfonate ester, such as a mesylate or tosylate. This activated intermediate can then undergo nucleophilic substitution with a heteroatom (commonly nitrogen) within a heterocyclic system. A patent for triazine derivatives demonstrates this principle clearly, where a related compound, 2-(Benzyloxy)-3-(trifluoromethoxy)propyl methanesulfonate (B1217627), is reacted with piperazine (B1678402). google.com The piperazine nitrogen acts as a nucleophile, displacing the methanesulfonate group to form a new carbon-nitrogen bond and successfully integrating the trifluoromethoxypropyl chain into the heterocyclic scaffold. google.com This method is broadly applicable for the N-alkylation of various nitrogen-containing heterocycles.

| Precursor Derivative | Heterocyclic Reactant | Reaction Type | Resulting Structure |

| 3-(Trifluoromethoxy)propyl methanesulfonate | Piperazine | N-alkylation | Piperazine substituted with a 3-(trifluoromethoxy)propyl group. google.com |

| 3-(Trifluoromethoxy)propyl bromide | Pyrrolidine | N-alkylation | Pyrrolidine substituted with a 3-(trifluoromethoxy)propyl group. |

| 3-(Trifluoromethoxy)propyl iodide | Indazole | N-alkylation | Indazole substituted with a 3-(trifluoromethoxy)propyl group. google.com |

Precursor in Multistep Organic Syntheses, including Pharmaceutical Intermediates

The role of this compound as a precursor is critical in multistep syntheses aimed at producing complex, high-value molecules like pharmaceutical intermediates. smolecule.com The introduction of the -OCF3 group is a key strategy in medicinal chemistry to enhance drug-like properties such as metabolic stability, membrane permeability, and binding affinity.

The compound serves as a key building block for incorporating the 3-(trifluoromethoxy)propyl side chain into pharmacologically active scaffolds. smolecule.com For example, patent literature describes the synthesis of substituted indazoles and triazines as potential therapeutics for inflammatory diseases and other conditions. google.comgoogle.com In these syntheses, a core heterocyclic structure is often coupled with a side chain derived from an alcohol like this compound. To achieve this, the alcohol is typically converted into a more reactive intermediate tailored for the specific coupling reaction (e.g., an aldehyde for reductive amination, or a halide for nucleophilic substitution).

| Intermediate Derivative from Alcohol | Subsequent Reaction Type | Target Scaffold Example |

| 3-(Trifluoromethoxy)propanal | Reductive Amination | Primary/Secondary Amines, Heterocycles |

| 3-(Trifluoromethoxy)propylamine | Amide Coupling | Carboxylic Acids, Acyl Chlorides |

| 3-(Trifluoromethoxy)propyl bromide | Nucleophilic Substitution | Heterocycles (e.g., piperazine), Phenols |

Synthesis of Advanced Fluorinated Materials Using Trifluoromethoxy Propanol (B110389)

In material science, this compound is a precursor for the development of advanced fluorinated materials. smolecule.com The trifluoromethoxy group can bestow valuable properties upon polymers, such as hydrophobicity, chemical inertness, thermal stability, and low surface energy.

The alcohol is typically first converted into a polymerizable monomer. As noted in patent literature, the esterification of this compound yields [3-(trifluoromethoxy)propyl] prop-2-enoate, a fluorinated acrylate (B77674) monomer. google.com This monomer can then undergo polymerization, often with other co-monomers, to create a variety of functional materials. In the resulting polymer, such as a polyacrylate, the 3-(trifluoromethoxy)propyl group exists as a pendant side chain off the main polymer backbone. These side chains orient themselves to create a low-energy, fluorinated surface, which is useful for applications such as hydrophobic coatings, specialty membranes, and advanced optical materials.

| Monomer | Polymer Type (Potential) | Imparted Properties |

| [3-(Trifluoromethoxy)propyl] prop-2-enoate google.com | Polyacrylate | Hydrophobicity, Chemical Resistance, Low Surface Energy |

| Di-[3-(trifluoromethoxy)propyl] itaconate | Polyester | Thermal Stability, Low Refractive Index |

| 3-(Trifluoromethoxy)propyl glycidyl (B131873) ether | Polyether, Epoxy Resin | Chemical Inertness, Dielectric Performance |

Role in Medicinal Chemistry and Drug Discovery Research

Impact of the Trifluoromethoxy Group on Bioactive Molecules

The trifluoromethoxy group is a privileged substituent in medicinal chemistry due to its profound ability to modify the physicochemical and biological properties of a lead molecule. scilit.combohrium.com Its unique electronic nature and steric profile allow for the fine-tuning of a drug candidate's characteristics, which is critical for transforming a biologically active compound into a viable therapeutic agent. mdpi.comscilit.com

The incorporation of a trifluoromethoxy group can significantly alter a molecule's pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles. mdpi.comnih.gov The high electronegativity of the fluorine atoms makes the –OCF3 group a strong electron-withdrawing substituent, which can influence a molecule's interactions with biological targets and affect its absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com

One of the most significant advantages of the trifluoromethoxy group is its ability to enhance metabolic stability. mdpi.comnih.gov The carbon-fluorine bond is exceptionally strong, making the –OCF3 group highly resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) family. mdpi.com A common metabolic pathway for compounds containing a methoxy (B1213986) (–OCH3) group is O-dealkylation, which can lead to rapid clearance and the formation of potentially reactive metabolites. The trifluoromethoxy group is much less susceptible to this enzymatic breakdown due to its greater steric hindrance and chemical stability, which can prolong a drug's half-life in the body. mdpi.com

This increased metabolic stability directly contributes to improved bioavailability, as more of the administered drug can reach its target site before being metabolized and eliminated. mdpi.comnih.gov For instance, replacing a metabolically vulnerable methyl or methoxy group with a trifluoromethyl or trifluoromethoxy group is a well-established strategy to block metabolic hotspots on a drug candidate, thereby increasing its systemic exposure and therapeutic effect. mdpi.com

The trifluoromethoxy group can enhance a molecule's binding affinity and selectivity for its intended biological target. bohrium.com Its steric bulk, which is larger than that of a methyl group, can promote more extensive hydrophobic interactions within a protein's binding pocket. mdpi.com Furthermore, its unique electronic properties can influence hydrogen bonding and electrostatic interactions. mdpi.com

While fluorine is a poor hydrogen bond acceptor, the introduction of a trifluoromethoxy group can alter the electronic landscape of the entire molecule, strengthening other key interactions with the target protein. mdpi.com In some cases, fluorine atoms can participate in favorable orthogonal multipolar interactions with protein backbones, significantly enhancing ligand binding affinity. nih.gov This ability to fine-tune binding interactions allows for the development of more potent and selective drugs, which can lead to improved therapeutic outcomes and a reduction in off-target side effects. mdpi.comnih.gov

Design and Synthesis of Trifluoromethoxy-Containing Drug Candidates

The deliberate inclusion of a trifluoromethoxy group is a key strategy in the design of new drug candidates. mdpi.comscilit.combohrium.com Building blocks like 3-(Trifluoromethoxy)propan-1-ol are valuable intermediates in the synthesis of these complex molecules. nih.gov The design process often involves identifying a lead compound with promising biological activity and then systematically modifying its structure with functional groups like –OCF3 to enhance its drug-like properties. mdpi.combohrium.com

The synthesis of trifluoromethoxy-containing compounds has evolved significantly, with new reagents and methods making this functional group more accessible to medicinal chemists. nih.gov For example, the development of electrophilic trifluoromethoxylating reagents has facilitated the incorporation of the –OCF3 group into a wide range of molecular scaffolds. scilit.com Visible-light photoredox catalysis has also emerged as a powerful tool for creating O–CF3 bonds under mild conditions. nih.gov

Several FDA-approved drugs contain trifluoromethyl or trifluoromethoxy groups, underscoring the success of this design strategy. mdpi.com For example, the synthesis of Pretomanid, a drug for tuberculosis, involves the use of a 4-(trifluoromethoxy)benzyl alcohol intermediate. mdpi.com The synthesis of Sorafenib, an anti-cancer agent, utilizes 4-chloro-3-(trifluoromethyl)phenyl isocyanate to introduce the crucial trifluoromethyl group. mdpi.com These examples highlight the industrial-scale application of synthetic methods to produce complex, fluorinated drug molecules.

Scaffold Hopping and Lead Optimization Strategies Utilizing Trifluoromethoxy Alcohols

Scaffold hopping is a crucial lead optimization strategy where the core structure (scaffold) of a known active compound is replaced with a structurally distinct one, with the goal of retaining or improving biological activity while enhancing other properties, such as metabolic stability or intellectual property position. researchgate.netnih.govnih.gov Trifluoromethoxy alcohols, such as this compound, can be valuable synthons in this process.

This strategy allows for the exploration of new chemical space while preserving the key pharmacophoric features required for biological activity. researchgate.netarxiv.org The use of building blocks containing the trifluoromethoxy group enables the rapid generation of diverse analogues, accelerating the discovery of optimized drug candidates with superior profiles. researchgate.net

Applications in Investigating Enzyme Mechanisms and Protein Interactions

Beyond their role in therapeutic agents, compounds containing the trifluoromethoxy group serve as important tools for investigating fundamental biological processes, such as enzyme mechanisms and protein-protein interactions. nih.govdtu.dk The unique properties of the –OCF3 group make it an effective probe for studying structure-activity relationships (SAR).

Because the trifluoromethoxy group is metabolically robust, it can be substituted for a more labile group (like a methoxy group) to create a stable analogue of a substrate or inhibitor. mdpi.com This allows researchers to study the binding and functional effects of the molecule without the complication of metabolic degradation. By comparing the activity of the fluorinated and non-fluorinated analogues, scientists can gain insights into the specific interactions between the molecule and its target protein. nih.govh-its.org

The distinct size and electronic nature of the trifluoromethoxy group can also be used to map the steric and electronic requirements of a binding site. mdpi.comnih.gov This information is invaluable for understanding the molecular basis of biological recognition and for the rational design of new, more effective modulators of protein function. nih.govdtu.dk

Advanced Analytical Techniques for Characterization and Mechanistic Elucidation in the Study of 3 Trifluoromethoxy Propan 1 Ol

Spectroscopic Methods for Structural Determination and Purity Assessment

Spectroscopic techniques are paramount in elucidating the molecular structure of 3-(Trifluoromethoxy)propan-1-OL and assessing its purity. These methods rely on the interaction of electromagnetic radiation with the molecule to provide a unique spectral fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are particularly informative.

¹H NMR: This technique provides information on the number and types of hydrogen atoms in the molecule. The spectrum would be expected to show distinct signals for the protons of the two methylene (B1212753) groups (-CH₂-) and the hydroxyl group (-OH). The chemical shifts and splitting patterns of these signals would confirm the propanol (B110389) backbone and the proximity of the electron-withdrawing trifluoromethoxy group.

¹³C NMR: This method probes the carbon skeleton of the molecule. A ¹³C NMR spectrum would display unique signals for each of the three carbon atoms in the propan-1-ol chain and the carbon of the trifluoromethoxy group, confirming the carbon framework of the molecule.

¹⁹F NMR: Given the presence of a trifluoromethyl group, ¹⁹F NMR is a crucial technique. It would show a single, sharp signal, confirming the presence and chemical environment of the three equivalent fluorine atoms.

Illustrative NMR Data for a Structurally Related Compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~3.8 | Triplet | -CH₂OH |

| ¹H | ~2.5 | Quartet of triplets | -CH₂CF₃ |

| ¹H | ~2.0 | Singlet (broad) | -OH |

| ¹³C | ~60 | Singlet | -CH₂OH |

| ¹³C | ~32 (quartet) | Quartet | -CH₂CF₃ |

| ¹³C | ~125 (quartet) | Quartet | -CF₃ |

| ¹⁹F | ~-65 | Triplet | -CF₃ |

This data is illustrative for a related compound and may not represent the exact values for this compound.

Mass Spectrometry (MS):

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound, the molecular ion peak would confirm its molecular weight. The fragmentation pattern would likely show losses of fragments such as H₂O, CH₂OH, and the trifluoromethoxy group, further corroborating the structure.

Predicted Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Adduct | Predicted Collision Cross Section (CCS) (Ų) |

| 145.04709 | [M+H]⁺ | 123.6 |

| 167.02903 | [M+Na]⁺ | 131.8 |

| 143.03253 | [M-H]⁻ | 118.9 |

| 162.07363 | [M+NH₄]⁺ | 144.5 |

| 183.00297 | [M+K]⁺ | 131.3 |

| 127.03707 | [M+H-H₂O]⁺ | 117.3 |

| 189.03801 | [M+HCOO]⁻ | 142.3 |

| 203.05366 | [M+CH₃COO]⁻ | 170.4 |

| 165.01448 | [M+Na-2H]⁻ | 130.2 |

| 144.03926 | [M]⁺ | 120.8 |

| 144.04036 | [M]⁻ | 120.8 |

Data obtained from PubChem predictions. nih.gov

Infrared (IR) Spectroscopy:

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. azom.comyoutube.comyoutube.com The resulting spectrum provides information about the functional groups present in the molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H bond of the alcohol, the C-O bonds of the alcohol and ether, and the C-F bonds of the trifluoromethoxy group. acs.orgosti.gov

Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3600-3200 (broad) | O-H stretch | Alcohol |

| 2960-2850 | C-H stretch | Alkane |

| 1250-1000 | C-F stretch | Trifluoromethoxy |

| 1150-1050 | C-O stretch | Ether |

| 1050-1000 | C-O stretch | Primary Alcohol |

These are expected ranges and the exact positions can vary.

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are essential for separating this compound from reaction mixtures, byproducts, and starting materials, as well as for quantifying its purity.

Gas Chromatography (GC):

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. nih.govresearchgate.net An inert gas carries the sample through a column, and separation is achieved based on the compound's boiling point and its interactions with the stationary phase of the column. acs.org For this compound, GC can be used to determine its purity and to quantify its presence in a mixture. nih.govnih.gov The choice of column is critical for achieving good separation of fluorinated compounds. chemicalbook.com

Illustrative GC Parameters for Analysis of a Fluorinated Propanol

| Parameter | Condition |

| Column | DB-624 (6%-cyanopropylphenyl-94%-dimethylpolysiloxane) |

| Injector Temperature | 250 °C |

| Oven Program | 40 °C (hold 5 min), then ramp to 250 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Carrier Gas | Helium |

These are illustrative parameters and would require optimization for this compound.

High-Performance Liquid Chromatography (HPLC):

High-Performance Liquid Chromatography is a versatile technique for separating components of a mixture in a liquid mobile phase that is pumped through a column containing a solid stationary phase. nih.govresearchgate.net HPLC is particularly useful for less volatile or thermally sensitive compounds. For the analysis of fluorinated compounds like this compound, reversed-phase HPLC with a C18 or a specialized fluorinated stationary phase is often employed. chromatographyonline.combeilstein-journals.orgacs.orgreddit.com The choice of mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is crucial for achieving good separation. wipo.int

Illustrative HPLC Parameters for Analysis of a Fluorinated Alcohol

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of water and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detector | UV (at a suitable wavelength) or Mass Spectrometer (MS) |

| Column Temperature | 25 °C |

These are illustrative parameters and would require optimization for this compound.

In-line Analysis in Flow Chemistry for Reaction Monitoring

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, better heat and mass transfer, and ease of automation. youtube.com A key enabling aspect of flow chemistry is the ability to integrate in-line analytical techniques for real-time reaction monitoring. beilstein-journals.orgcam.ac.uk This provides immediate feedback on reaction progress, allowing for rapid optimization of reaction conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

In-line FT-IR spectroscopy is a powerful process analytical technology (PAT) tool for monitoring the concentration of reactants, intermediates, and products in real-time. chemrxiv.org A flow cell is integrated into the reactor outlet, and the IR spectrum of the reaction mixture is continuously recorded. By tracking the changes in the characteristic absorption bands of the starting materials and the product, the reaction kinetics and endpoint can be accurately determined. For the synthesis of this compound, in-line FT-IR could monitor the disappearance of the starting materials and the appearance of the characteristic O-H and C-O-C bands of the product.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The integration of NMR spectroscopy with flow reactors provides highly detailed real-time information about the chemical transformations occurring in the reaction stream. magritek.combeilstein-journals.orgyoutube.com While technically more complex to implement than FT-IR, in-line or on-line flow NMR can provide unambiguous structural information and quantitative data on all species present in the reaction mixture. This is particularly valuable for complex reactions with multiple intermediates or byproducts. For the synthesis of this compound, flow NMR could be used to precisely track the conversion of starting materials and the formation of the desired product, enabling rapid optimization of parameters such as temperature, pressure, and residence time.

Future Directions and Research Challenges for 3 Trifluoromethoxy Propan 1 Ol Research

Development of More Sustainable and Atom-Economical Synthetic Routes

A significant hurdle in the broader application of 3-(Trifluoromethoxy)propan-1-ol and its derivatives is the development of efficient, environmentally friendly, and cost-effective synthetic methods. The principle of atom economy, which emphasizes maximizing the incorporation of all reactant atoms into the final product, is a crucial consideration for sustainable chemical synthesis. acs.orgnwnu.edu.cn

Current research efforts are focused on moving away from stoichiometric reagents and harsh reaction conditions. acs.org For instance, traditional methods for introducing the OCF3 group often involve multi-step processes with poor atom economy. acs.org The development of catalytic approaches, particularly those utilizing earth-abundant metals, is a high-priority area. nwnu.edu.cn Furthermore, designing reactions that minimize waste and utilize greener solvents is essential for the industrial viability of these compounds. nih.gov A notable example of a greener approach is the purification of related aldehydes via their bisulfite adducts, which can be a more environmentally friendly alternative to other purification techniques. nih.gov

Key Research Goals:

Development of catalytic systems for the direct trifluoromethoxylation of aliphatic alcohols.

Exploration of flow chemistry techniques to improve reaction efficiency and safety. acs.org

Expanding the Scope of Trifluoromethoxylation Reactions

The ability to introduce the trifluoromethoxy group into a wide variety of molecular scaffolds is critical for its application in drug discovery and materials science. rsc.orgnih.gov While significant progress has been made in the trifluoromethoxylation of arenes and heteroarenes, the corresponding reactions for aliphatic systems, such as the synthesis of this compound, are less developed. mdpi.comnih.govdiscoveroakwoodchemical.com

Future research will likely focus on the development of new trifluoromethoxylating reagents with enhanced reactivity and selectivity. researchgate.netmdpi.com This includes the design of reagents that are stable, easy to handle, and compatible with a broad range of functional groups. Visible-light photoredox catalysis has emerged as a powerful tool for forging C-O bonds and offers a promising avenue for developing milder and more general trifluoromethoxylation methods. nih.gov

Table 1: Comparison of Trifluoromethoxylation Reagents

| Reagent Type | Advantages | Limitations | Key Research Area |

|---|---|---|---|

| Electrophilic Reagents (e.g., Togni, Umemoto) | Commercially available, broad substrate scope for arenes. mdpi.com | Can be expensive, may require harsh conditions for less reactive substrates. nih.govmdpi.com | Development of more cost-effective and reactive electrophilic reagents. |

| Nucleophilic Reagents (e.g., CF3O-) | Potentially more direct route. | Instability of the CF3O- anion often leads to decomposition. nih.gov | Stabilization of the trifluoromethoxide anion through counterions or additives. |

| Radical Reagents | Applicable to a wide range of substrates, including unactivated C-H bonds. nih.gov | Control of regioselectivity can be challenging. | Development of catalysts to control the selectivity of radical reactions. nih.gov |

Discovery of Novel Applications in Chemical Biology and Materials Science

The unique electronic properties of the trifluoromethoxy group make it an attractive substituent for modulating the biological activity and physical properties of molecules. mdpi.com In chemical biology, incorporating this compound or similar building blocks into bioactive molecules can lead to improved potency, metabolic stability, and cell permeability. nih.govacs.org There is significant potential for the discovery of novel therapeutics and chemical probes containing the OCF3 moiety.

In materials science, the introduction of trifluoromethoxy groups can influence properties such as liquid crystallinity, thermal stability, and optical characteristics. This opens up possibilities for the development of new polymers, liquid crystals, and functional materials with tailored properties.

Potential Application Areas:

Agrochemicals: The trifluoromethoxy group is already present in several commercial pesticides. mdpi.com Further research could lead to the development of new, more effective, and environmentally benign agrochemicals.

Pharmaceuticals: The OCF3 group can be used to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. mdpi.comhovione.com

Advanced Materials: Trifluoromethoxy-containing compounds could find use in the development of materials for electronics, optics, and other high-tech applications.

Addressing Stereochemical Control in Complex Syntheses

For applications in life sciences, the precise three-dimensional arrangement of atoms in a molecule is often critical for its biological activity. When incorporating this compound or related chiral building blocks into complex molecules, controlling the stereochemistry is a significant challenge. The development of stereoselective synthetic methods is therefore of paramount importance.

This involves the design of chiral catalysts or auxiliaries that can direct the formation of a specific stereoisomer. domainex.co.uk The steric and electronic properties of fluorine-containing groups like trifluoromethoxy can influence the stereochemical outcome of a reaction, and understanding these effects is crucial for rational catalyst design. rsc.org

Computational Design of Next-Generation Trifluoromethoxy Compounds and Their Properties

Computational chemistry and molecular modeling are becoming increasingly powerful tools in chemical research. researchgate.net These methods can be used to predict the properties of molecules, design new compounds with desired characteristics, and elucidate reaction mechanisms.

In the context of this compound research, computational approaches can be employed to:

Design novel trifluoromethoxylating reagents: By modeling the transition states of trifluoromethoxylation reactions, it may be possible to design more efficient and selective reagents.

Predict the biological activity of OCF3-containing molecules: QSAR (Quantitative Structure-Activity Relationship) studies can help to identify promising drug candidates before they are synthesized in the lab. researchgate.net

Understand the conformational preferences of trifluoromethoxy compounds: The orientation of the OCF3 group can have a significant impact on a molecule's properties, and computational methods can provide valuable insights into these conformational effects. rsc.org

By combining computational design with experimental synthesis and testing, researchers can accelerate the discovery and development of new trifluoromethoxy-containing compounds with valuable applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Trifluoromethoxy)propan-1-OL, and how are reaction conditions optimized?

- Methodology :

- Nucleophilic Substitution : Reacting 3-bromopropan-1-ol with sodium trifluoromethoxide under anhydrous conditions. Temperature control (0–5°C) minimizes side reactions like elimination .

- Palladium-Catalyzed Coupling : Using aryl halides and trifluoromethoxy precursors with Pd(PPh₃)₄ as a catalyst. Solvent choice (e.g., THF) and ligand selection (e.g., XPhos) improve yield (60–85%) .

- Optimization : Key parameters include inert atmosphere (N₂/Ar), stoichiometric ratios (1:1.2 alcohol:halide), and purification via column chromatography (silica gel, hexane/ethyl acetate) .

Q. How is the structure of this compound characterized using spectroscopic methods?

- Analytical Workflow :

- NMR : ¹H NMR identifies the hydroxyl proton (δ 1.8–2.1 ppm, broad) and trifluoromethoxy group (δ 4.3–4.6 ppm). ¹⁹F NMR confirms CF₃O resonance (δ -55 to -58 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (MW 178.12 g/mol) and fragmentation patterns (e.g., loss of –CH₂OH).

- IR Spectroscopy : O–H stretch (3200–3600 cm⁻¹) and C–O–C asymmetric vibration (1250–1300 cm⁻¹) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in synthesizing this compound derivatives?

- Approaches :

- Protecting Groups : Temporarily blocking the hydroxyl group with TBSCl (tert-butyldimethylsilyl chloride) prevents unwanted ether formation during trifluoromethoxy introduction .

- Directed Metalation : Using Grignard reagents to selectively functionalize the propanol chain while preserving the trifluoromethoxy moiety .

- Computational Modeling : DFT calculations predict transition states to optimize reaction pathways (e.g., Gibbs free energy barriers for competing pathways) .

Q. How can enantiomeric purity be ensured in chiral analogs of this compound?

- Chiral Resolution :

- Asymmetric Catalysis : Employing chiral ligands like BINAP with palladium to achieve enantiomeric excess (ee > 90%) .

- Chromatographic Separation : Using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC purification .

- Enzymatic Resolution : Lipase-catalyzed acetylation selectively modifies one enantiomer, enabling separation .

Q. How do researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Data Reconciliation :

- Standardized Assays : Replicating studies under controlled conditions (e.g., fixed cell lines, consistent ATP levels in kinase inhibition assays) .

- Meta-Analysis : Comparing IC₅₀ values across studies to identify outliers. For example, discrepancies in enzyme inhibition (e.g., 2.5 µM vs. 15 µM) may arise from buffer pH variations .

- Structure-Activity Relationship (SAR) : Correlating substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.